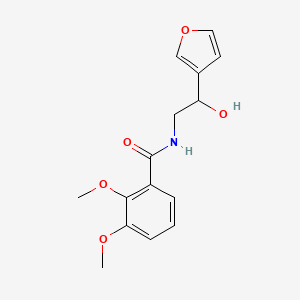

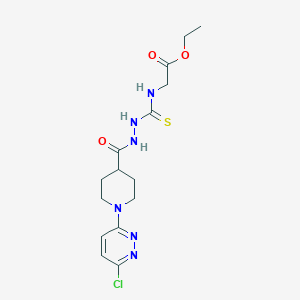

![molecular formula C16H18N2OS2 B2458434 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-20-8](/img/structure/B2458434.png)

3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives, including those with a thieno[3,2-d]pyrimidin-4-one scaffold, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are often used as a central building block for a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves various synthetic approaches . For instance, compounds with a pyrazolo[3,4-d]pyrimidine linkage have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Molecular Structure Analysis

Pyrimidine derivatives exhibit a high degree of structural diversity. They can exist as mono-systems, fused or annulated in pharmaceutical, agrochemical, or materials .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and varied. For example, the synthesis of compounds with a pyrazolo[3,4-d]pyrimidine linkage was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis Techniques

A significant focus has been on developing synthesis techniques for compounds structurally related to 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. These compounds are synthesized through various methods, including one-pot synthesis approaches and heterocyclization processes, to explore their potential applications further. For example, novel pyrido[2,3-d]pyrimidine derivatives were synthesized through a one-pot approach using HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions, offering a green and efficient synthesis method (Mohsenimehr et al., 2014).

Antimicrobial and Anticancer Agents

Several studies have evaluated the antimicrobial and anticancer potential of compounds with a core structure similar to 3-(3,5-Dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. For instance, novel pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as effective anticancer agents (Hafez et al., 2016).

Antiviral Activity

The anti-HIV-1 activity of related compounds was investigated, highlighting their potential to inhibit virus replication. The study found that certain derivatives have virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro, showcasing their therapeutic potential (Novikov et al., 2004).

Materials Science Applications

Nonlinear Optical Materials

Research into the structural and optical properties of related compounds has been conducted, with findings indicating potential applications in nonlinear optical materials. For example, the synthesis, crystal growth, and structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate revealed its promising nonlinear optical properties (Dhandapani et al., 2017).

Mécanisme D'action

Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-4-20-16-17-13-5-6-21-14(13)15(19)18(16)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJZUJFYJDCFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

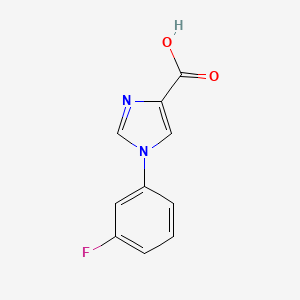

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2458355.png)

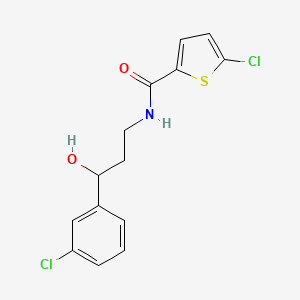

![4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2458365.png)

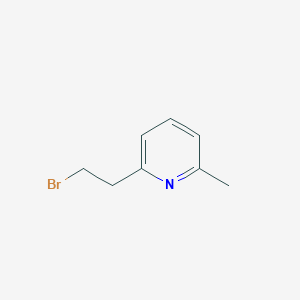

![N-(2,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2458368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide](/img/structure/B2458371.png)

![3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B2458374.png)